
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- is an organic compound characterized by its unique structure, which includes two double bonds and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the use of alkenes and alkynes in a series of reactions that include hydrogenation and isomerization. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes often employ continuous flow reactors and advanced purification techniques to produce high-purity (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl-.
Chemical Reactions Analysis
Types of Reactions
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or other electrophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to cell signaling and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- include other dienes and alkenes with similar structures, such as:
- (E,E)-2,4-Hexadiene
- (E,E)-1,3-Butadiene
- (E,E)-2,5-Dimethyl-2,4-hexadiene
Uniqueness
What sets (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- apart from these similar compounds is its specific arrangement of double bonds and methyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
22430-49-5 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
(3E,5E)-2,2,7,7-tetramethylocta-3,5-diene |
InChI |
InChI=1S/C12H22/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H,1-6H3/b9-7+,10-8+ |
InChI Key |
CWNHIRCWNQMGEU-FIFLTTCUSA-N |
Isomeric SMILES |
CC(/C=C/C=C/C(C)(C)C)(C)C |
Canonical SMILES |
CC(C)(C)C=CC=CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


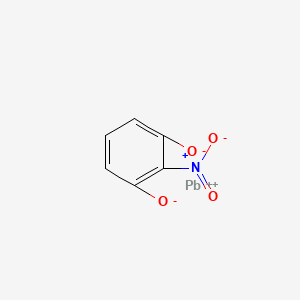
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
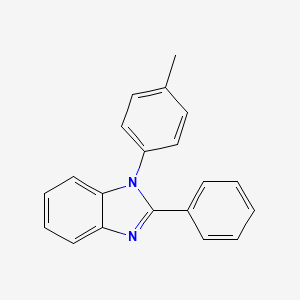

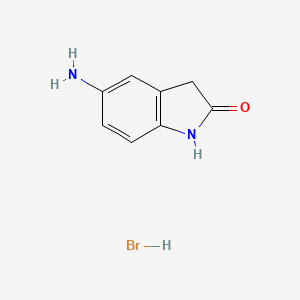
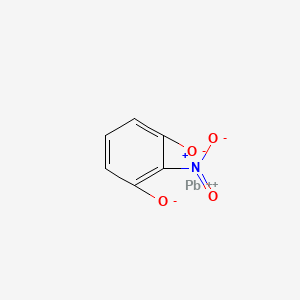
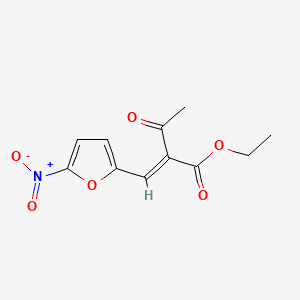
![2-{4-[(E)-(2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B14153030.png)
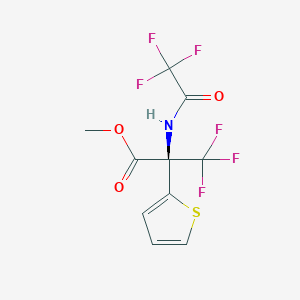
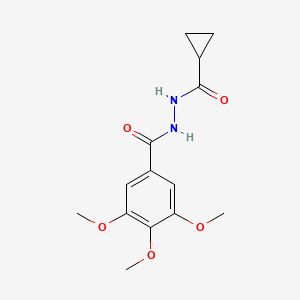
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
